Foxm1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Foxm1-IN-2 is a small-molecule inhibitor specifically designed to target the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a critical regulator of cell proliferation, differentiation, and survival, and its overexpression is associated with various types of cancers. By inhibiting FOXM1, this compound aims to disrupt the transcriptional activity of this protein, thereby impeding cancer cell growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Foxm1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the binding affinity and specificity of the inhibitor towards FOXM1.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Foxm1-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Applications De Recherche Scientifique
Foxm1-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of FOXM1 in various chemical pathways.
Biology: Employed in cell-based assays to investigate the effects of FOXM1 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers characterized by overexpression of FOXM1.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new FOXM1 inhibitors
Mécanisme D'action
Foxm1-IN-2 exerts its effects by binding to the DNA-binding domain of FOXM1, thereby preventing the transcription factor from interacting with its target genes. This inhibition disrupts the transcriptional regulation of genes involved in cell cycle progression, DNA repair, and apoptosis, leading to reduced cancer cell proliferation and increased cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
FDI-6: Another FOXM1 inhibitor that has shown efficacy in preclinical studies.
Thiostrepton: A natural product that inhibits FOXM1 by binding to its DNA-binding domain.
Siomycin A: An antibiotic that also targets FOXM1 and has demonstrated anti-cancer properties
Uniqueness
Foxm1-IN-2 stands out due to its high specificity and potency in inhibiting FOXM1. Unlike some other inhibitors, this compound has been optimized for minimal off-target effects, making it a promising candidate for further development as a therapeutic agent .
Activité Biologique
Foxm1-IN-2 is a small molecule inhibitor targeting the transcription factor FOXM1, which plays a crucial role in various biological processes, particularly in cancer progression and metastasis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell proliferation and survival, and implications for therapeutic applications.
Overview of FOXM1
FOXM1 (Forkhead Box M1) is a member of the forkhead family of transcription factors and is known to regulate genes involved in cell cycle progression, apoptosis, and DNA repair. Its overexpression is associated with various cancers, including breast, lung, and liver cancers. FOXM1 promotes tumor growth and metastasis by enhancing cell proliferation and survival while inhibiting apoptosis. Therefore, targeting FOXM1 has emerged as a promising strategy for cancer therapy.
This compound inhibits FOXM1 activity through several mechanisms:
- Direct Binding : this compound binds directly to the FOXM1 protein, leading to its degradation via the proteasome pathway. This results in decreased levels of FOXM1 and its target genes involved in proliferation and survival.
- Cell Cycle Arrest : Treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase. This is evidenced by flow cytometry analyses indicating an increased percentage of cells in G2/M and a decrease in S phase cells following treatment with the compound .
- Induction of Apoptosis : Studies have demonstrated that this compound promotes apoptotic cell death in cancer cells. The compound increases caspase 3/7 activity, which is a marker for apoptosis, indicating its potential to enhance cancer cell death .
Efficacy in Cancer Models
Recent studies have evaluated the efficacy of this compound in various cancer models:
Cancer Type | Model | Effect of this compound |
---|---|---|
Triple-Negative Breast Cancer (TNBC) | MCF-7-CISR cells | Reversal of cisplatin resistance; reduced proliferation |
High-Grade Serous Ovarian Cancer (HGSOC) | In vitro assays | Induced apoptosis; inhibited colony formation |
Liver Cancer (HCC) | Xenograft models | Reduced tumor growth; decreased metastatic potential |
In TNBC models, inhibition of FOXM1 using this compound led to decreased cell viability and enhanced sensitivity to chemotherapy agents like cisplatin. In HGSOC models, the compound effectively suppressed colony formation at sub-micromolar concentrations and exhibited synergistic effects when combined with carboplatin .
Case Study 1: Triple-Negative Breast Cancer
In a study involving cisplatin-resistant MCF-7 breast cancer cells, treatment with this compound resulted in significant downregulation of FOXM1 expression. This led to restored sensitivity to cisplatin, demonstrating the compound's potential as a therapeutic agent in overcoming drug resistance .
Case Study 2: High-Grade Serous Ovarian Cancer
This compound was tested on HGSOC cell lines where it induced substantial apoptotic cell death and inhibited key signaling pathways associated with tumor growth. The compound's ability to promote FOXM1 degradation was highlighted as a critical mechanism contributing to its antitumor efficacy .
Future Directions
The promising results from studies involving this compound suggest several avenues for future research:
- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents could enhance treatment outcomes for patients with aggressive cancers.
- Clinical Trials : Given its efficacy in preclinical models, advancing this compound into clinical trials will be essential to evaluate its safety and effectiveness in human subjects.
- Mechanistic Studies : Further research into the specific molecular pathways affected by this compound will provide deeper insights into its mechanisms and potential side effects.
Propriétés
Formule moléculaire |
C48H47F4N7O12S |
---|---|
Poids moléculaire |
1022.0 g/mol |
Nom IUPAC |
3-amino-6-[4-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C48H47F4N7O12S/c49-28-8-10-29(11-9-28)56-44(64)42-41(53)40-32(48(50,51)52)24-33(57-45(40)72-42)27-6-12-30(13-7-27)70-25-37(61)54-16-2-18-67-20-22-69-23-21-68-19-3-17-55-38(62)26-71-35-5-1-4-31-39(35)47(66)59(46(31)65)34-14-15-36(60)58-43(34)63/h1,4-13,24,34H,2-3,14-23,25-26,53H2,(H,54,61)(H,55,62)(H,56,64)(H,58,60,63) |
Clé InChI |
YAMKNIGHNZRGJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=C(C=C4)C5=NC6=C(C(=C5)C(F)(F)F)C(=C(S6)C(=O)NC7=CC=C(C=C7)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.